molecular formula C10H9BrO2 B15246196 Methyl 4-(2-bromoethenyl)benzoate

Methyl 4-(2-bromoethenyl)benzoate

Cat. No.: B15246196
M. Wt: 241.08 g/mol
InChI Key: GLPHVWWHKQYBAD-VOTSOKGWSA-N
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Description

Methyl 4-(2-bromoethenyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromoethenyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Methyl 4-(2-bromoethenyl)benzoate typically involves the esterification of 4-(2-bromoethenyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be achieved through a multi-step process involving the bromination of methyl 4-vinylbenzoate followed by purification steps to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-bromoethenyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-(2-bromoethenyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(2-bromoethenyl)benzoate involves its interaction with various molecular targets. The bromoethenyl group can undergo electrophilic aromatic substitution, where the bromine atom is replaced by an electrophile. This reaction proceeds through the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to restore aromaticity .

Properties

Molecular Formula

C10H9BrO2

Molecular Weight

241.08 g/mol

IUPAC Name

methyl 4-[(E)-2-bromoethenyl]benzoate

InChI

InChI=1S/C10H9BrO2/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-7H,1H3/b7-6+

InChI Key

GLPHVWWHKQYBAD-VOTSOKGWSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C/Br

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=CBr

Origin of Product

United States

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